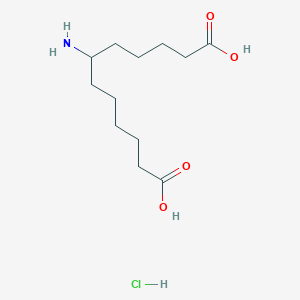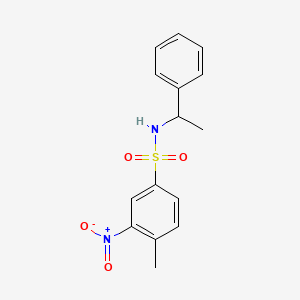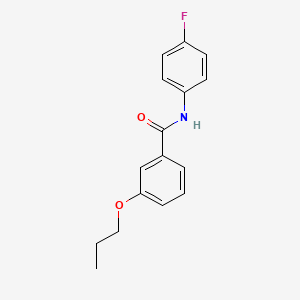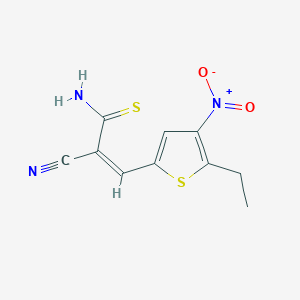![molecular formula C22H29NO6S B4884500 [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. This compound is a type of piperidine derivative and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol involves its interaction with various receptors and enzymes in the body. This compound has been found to act as a dopamine D2 receptor antagonist and a serotonin 5-HT2A receptor antagonist, which may contribute to its antipsychotic effects. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the body. It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been found to inhibit the growth of cancer cells and reduce the levels of amyloid-beta (Aβ) peptides in the brain, which are associated with Alzheimer's disease.
実験室実験の利点と制限
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol has several advantages for lab experiments. This compound is readily available and can be synthesized using relatively simple chemical reactions. It also exhibits potent and specific activities, which make it a useful tool for studying various biological processes. However, this compound also has some limitations. It may exhibit off-target effects, which may complicate the interpretation of experimental results. In addition, its effects may vary depending on the experimental conditions and the specific biological system being studied.
将来の方向性
There are several future directions for the study of [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol. One direction is to further investigate its potential applications in the treatment of various medical conditions, such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other biological processes, such as immune function and metabolism. Finally, it may be useful to develop new analogs of this compound with improved pharmacological properties and reduced side effects.
合成法
The synthesis of [1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol involves several steps. Initially, 2,4-dimethoxybenzaldehyde is reacted with piperidine in the presence of an acid catalyst to form 1-(2,4-dimethoxyphenyl)-4-piperidinone. This intermediate product is then reacted with 3-methoxybenzyl chloride in the presence of a base to form 1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinone. Finally, this compound is reduced using sodium borohydride to form this compound.
科学的研究の応用
[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol has been extensively studied for its potential applications in the development of drugs for various medical conditions. This compound has been found to exhibit potent antipsychotic and anti-inflammatory activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
[1-(2,4-dimethoxyphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO6S/c1-27-18-6-4-5-17(13-18)15-22(16-24)9-11-23(12-10-22)30(25,26)21-8-7-19(28-2)14-20(21)29-3/h4-8,13-14,24H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFSSMOJBDJECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CCC(CC2)(CC3=CC(=CC=C3)OC)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B4884446.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4884454.png)
![1-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4884472.png)
![2-(4-chlorophenyl)-2-hydroxy-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4884474.png)

![N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)
